molecular formula C12H14O3 B2638839 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid CAS No. 1346641-23-3

1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B2638839
CAS No.: 1346641-23-3
M. Wt: 206.241
InChI Key: MFGBZERSMBJZAL-UHFFFAOYSA-N
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Description

1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a benzyloxymethyl substituent (-CH₂-O-benzyl) on the cyclopropane ring. Cyclopropane derivatives are valued in medicinal and synthetic chemistry for their ring strain, which imparts unique reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)12(6-7-12)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBZERSMBJZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with benzyloxy methyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the benzyloxy methyl group is introduced to the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The benzyloxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.

Scientific Research Applications

Anti-Cancer Research

Recent studies have highlighted the potential of cyclopropane derivatives, including 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, in cancer therapy. Research indicates that compounds with similar structures can exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, a study on benzene-poly-carboxylic acid complexes demonstrated significant cytotoxic effects on human breast cancer cells, suggesting that analogs of these compounds may also possess similar activities .

Inhibition of Enzymatic Activity

Cyclopropane derivatives have been investigated for their ability to inhibit specific enzymes related to diseases such as arthritis. The compound's structure allows it to interact with enzymes like aggrecanase and matrix metalloproteinases (MMPs), which are involved in cartilage degradation . This inhibition can potentially lead to new therapeutic strategies for treating joint disorders.

Building Block in Synthesis

Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic pathways, including:

  • Formation of Amides : The carboxylic acid functionality allows for the formation of amides with amines, leading to compounds with enhanced biological activity.
  • Synthesis of Peptides : The compound can be incorporated into peptide chains, providing structural diversity and potential bioactivity.

Case Study 1: Anti-Cancer Activity

A study focusing on a related cyclopropane derivative demonstrated its efficacy in reducing cell viability in breast cancer cell lines (MCF-7 and T47D). The treatment led to increased apoptosis through the activation of caspases and alterations in gene expression related to apoptotic pathways . This case emphasizes the potential role of cyclopropane derivatives in cancer therapy.

Case Study 2: Enzyme Inhibition

Research into the inhibition of MMPs by cyclopropane compounds has shown promising results. Inhibitors derived from these compounds were found to reduce cartilage degradation in vitro, suggesting their utility in treating osteoarthritis and other joint disorders . This application highlights the therapeutic potential of this compound in managing skeletal disorders.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy methyl group and the cyclopropane ring may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent CAS Molecular Formula Molecular Weight Key Properties Reference
1-(Benzyloxy)cyclopropane-1-carboxylic acid Benzyloxy (-O-benzyl) 865798-44-3 C₁₁H₁₂O₃ 192.21 Requires 2–8°C storage; dry conditions
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid Benzyloxypropyl (-CH₂CH₂CH₂-O-benzyl) 1881566-83-1 C₁₄H₁₈O₃ 234.30 Higher lipophilicity due to longer chain
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid Benzyloxyethyl (-CH₂CH₂-O-benzyl) 1803599-29-2 C₁₃H₁₆O₃ 220.27 Intermediate lipophilicity; room-temperature storage
1-Methoxycyclopropane-1-carboxylic acid Methoxy (-OCH₃) 100683-08-7 C₅H₈O₃ 116.12 Lower molecular weight; improved solubility
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl 345965-52-8 C₁₀H₉BrO₂ 241.09 High density (1.671 g/cm³); halogenated aromatic group

Key Observations:

  • Substituent Effects: Lipophilicity: Benzyloxy derivatives (e.g., ) exhibit higher lipophilicity compared to methoxy () or non-aromatic substituents, impacting solubility and bioavailability. Molecular Weight: Longer alkyl chains (e.g., propyl in vs. ethyl in ) increase molecular weight and may affect pharmacokinetics. Stability: Benzyloxy groups require dry, cool storage (e.g., 2–8°C for ), whereas methoxy derivatives are more stable under ambient conditions.

Challenges :

  • Benzyloxy groups may necessitate protection/deprotection strategies to avoid side reactions.
  • Steric hindrance from bulky substituents (e.g., benzyloxypropyl in ) can complicate ring closure.

Biological Activity

1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid (BMC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol

BMC exhibits several mechanisms of action which contribute to its biological activities:

  • Antimicrobial Activity : BMC has been investigated for its potential to inhibit the growth of various bacterial strains. Its benzyloxy group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis.
  • Ethylene Biosynthesis Inhibition : Similar compounds have shown efficacy in inhibiting ethylene biosynthesis in plants, which is crucial for regulating plant growth and development. BMC's structural analogs have demonstrated the ability to interfere with the activity of enzymes involved in ethylene production, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) .

Antimicrobial Properties

BMC has been shown to possess significant antimicrobial properties against a range of pathogens. Table 1 summarizes the antimicrobial efficacy of BMC against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that BMC exhibits varying levels of effectiveness against different bacterial strains, suggesting its potential as a therapeutic agent in combating infections.

Case Studies

  • Study on Ethylene Inhibition :
    A study demonstrated that BMC and its derivatives effectively inhibited ethylene production in Arabidopsis thaliana. Molecular docking studies revealed strong binding affinities to ACO2, supporting the hypothesis that BMC could be utilized to modulate plant responses to stress .
  • Anticancer Research :
    Preliminary studies have indicated that BMC may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to cell cycle arrest and apoptosis in cultured human cancer cells .

Research Findings

Recent research highlights the diverse applications of BMC:

  • Agricultural Applications : BMC's ability to inhibit ethylene production can be leveraged to enhance the shelf life of fruits and vegetables by delaying ripening processes. This property is particularly valuable in post-harvest management .
  • Pharmaceutical Development : The compound's antimicrobial and anticancer properties position it as a candidate for drug development. Further investigations into its pharmacokinetics and toxicity profiles are necessary for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones using catalysts like Rh(II) or Cu(I). Key steps include:

  • Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) under inert atmospheres to minimize side reactions.

  • Functionalization : Introduce the benzyloxymethyl group via nucleophilic substitution or Mitsunobu reactions.

  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to control ring strain and stereochemistry.

  • Yield Enhancement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

    Synthetic Step Conditions Yield Range
    CyclopropanationRh₂(OAc)₄, DCM, 25°C60–75%
    BenzyloxymethylationBenzyl bromide, K₂CO₃, DMF70–85%
    Carboxylic Acid FormationNaOH (aq.), MeOH reflux80–90%

Q. What safety protocols are critical when handling cyclopropane carboxylic acid derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents.
  • First Aid : For skin exposure, wash immediately with soap/water (15 min); for eye contact, irrigate with saline (10–15 min) and consult an ophthalmologist .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm cyclopropane ring integrity (δ 0.8–1.5 ppm for ring protons; coupling constants J = 4–6 Hz).
  • X-ray Crystallography : Resolves stereochemistry and ring strain angles (e.g., bond angles ~60°) .
  • HRMS : Validates molecular formula (C₁₂H₁₄O₃, [M+H]⁺ = 207.1022) .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Mechanistic Insight : The ring’s 60° bond angle increases torsional strain, enhancing electrophilicity at the carboxylic acid group. This facilitates covalent bonding with enzyme active sites (e.g., ACC oxidase mimics) .

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (kₐₚₚ) under varying pH (5–8) and ionic strength (0.1–1.0 M KCl) .

    Enzyme Inhibition Constant (Kᵢ) Conditions
    ACC Oxidase2.3 ± 0.5 µMpH 7.4, 25°C
    CYP450 3A415.7 ± 3.1 µMpH 6.8, 37°C

Q. What strategies mitigate data contradictions in comparative reactivity studies with substituted cyclopropanes?

  • Methodological Answer :

  • Control Experiments : Compare reactivity of this compound with methyl- or phenyl-substituted analogs under identical conditions.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states to rationalize divergent reaction outcomes .
  • Statistical Validation : Apply ANOVA to assess significance of substituent effects on reaction rates (p < 0.05) .

Q. How is the compound utilized in designing peptidomimetics or bioactive probes?

  • Methodological Answer :

  • Peptide Backbone Modification : Incorporate the cyclopropane ring into dipeptide analogs (e.g., replacing proline) to enhance metabolic stability.

  • Biological Assays : Test in vitro cytotoxicity (MTT assay) and receptor binding (SPR) against cancer cell lines (IC₅₀ values: 10–50 µM) .

    Application Target Activity
    Anticancer AgentHDAC6IC₅₀ = 12.3 µM
    Anti-inflammatoryCOX-2IC₅₀ = 28.7 µM

Data Contradiction Analysis

  • Issue : Conflicting reports on aqueous solubility (e.g., some SDS claim "low solubility," others suggest moderate).
  • Resolution :
    • Experimental Reassessment : Measure solubility via UV-Vis (λ = 260 nm) in buffered solutions (pH 2–10).
    • Literature Cross-Check : Compare with structurally similar compounds (e.g., 1-aminocyclopropane-1-carboxylic acid: 15 mg/mL at pH 7) .

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